molecular formula C9H6BrN B189535 5-Bromoquinoline CAS No. 4964-71-0

5-Bromoquinoline

Cat. No. B189535
CAS RN: 4964-71-0
M. Wt: 208.05 g/mol
InChI Key: CHODTZCXWXCALP-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

Sodium nitrite (2.5 g, 41.8 mmol) was dissolved in 15 mL water. Copper (I) bromide (6.0 g, 41.8 mmol) was dissolved in 38 mL of 48% HBr and heated to 75° C. The 5-aminoquinoline (5.0 g, 34.7 mmol) was suspended in 15 mL water and 18 mL 48% HBr and cooled to 0° C. The sodium nitrite solution was added to the 5-aminoquinoline solution at 0° C. The resulting diazonium solution was added slowly to the warmed CuBr solution. The reaction mixture was stirred at room temperature for 2 hr. The reaction mixture was basified with sodium hydroxide, then filtered through celite. The solid was washed with methylene chloride, and the aqueous material was extracted with methylene chloride. The organic layers were combined, dried with Na2SO4, and concentrated in vacuo. The crude product was chromatographed with 2:1 hexane/ethyl acetate to yield 5.7 g (80%) of 5-bromo-quinoline as a yellow oil. MS (APCI) m/z 208.0 (M+1).
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
18 mL
Type
reactant
Reaction Step Eight
Yield
80%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[N:11]2.[OH-].[Na+].[BrH:18]>O.[Cu]Br>[Br:18][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[N:11]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
Br
Name
Quantity
6 g
Type
catalyst
Smiles
[Cu]Br
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C2C=CC=NC2=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C=CC=NC2=CC=C1
Step Six
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
18 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The solid was washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the aqueous material was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed with 2:1 hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.